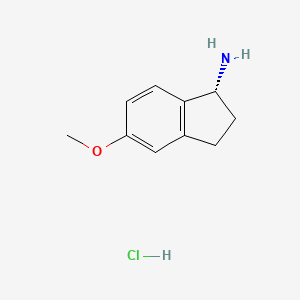
1,1-difluoro-2-isocyanatopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-2-isocyanatopropane (DIFP) is an organic compound with the chemical formula C3H3F2NO. It is a colorless, odorless gas at room temperature and pressure. DIFP is a highly reactive compound that is used in a variety of applications, ranging from the synthesis of pharmaceuticals to the manufacture of plastics and polymers. In addition to its use in industry, DIFP is also used in scientific research, particularly in the study of biochemical and physiological processes. In
作用機序
The mechanism of action of 1,1-difluoro-2-isocyanatopropane is complex. It is believed to act by disrupting the structure of proteins and other molecules, leading to changes in their function. This compound is also believed to interact with enzymes, leading to changes in their activity. Additionally, this compound is believed to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. Studies have shown that it can interact with proteins, enzymes, and DNA, leading to changes in their structure and function. Additionally, studies have shown that it can cause oxidative stress, leading to damage to cells and tissues. Finally, studies have shown that it can cause changes in gene expression, leading to changes in the expression of certain proteins and enzymes.
実験室実験の利点と制限
The advantages of using 1,1-difluoro-2-isocyanatopropane in laboratory experiments include its high reactivity and its ability to interact with proteins, enzymes, and DNA. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. The main limitation of using this compound in lab experiments is its toxicity. This compound is a highly reactive compound and can cause damage to cells and tissues if not handled properly.
将来の方向性
The potential future directions for research on 1,1-difluoro-2-isocyanatopropane include further study of its biochemical and physiological effects, as well as its potential use in the synthesis of pharmaceuticals and polymers materials. Additionally, further research could be conducted on the effects of this compound on gene expression and its potential use as a therapeutic agent. Finally, further research could be conducted on the safety and efficacy of using this compound in laboratory experiments.
合成法
1,1-difluoro-2-isocyanatopropane can be synthesized in a variety of ways, including the reaction of 1,1-dichloro-2-isocyanatopropane (DCIP) with hydrogen fluoride (HF), the reaction of 1,1-dichloro-2-fluoropropane (DCFP) with hydrogen fluoride (HF), and the reaction of 1,1-difluoro-2-chloropropane (DFCP) with hydrogen fluoride (HF). The most common method, however, is the reaction of 1,1-dichloro-2-isocyanatopropane (DCIP) with hydrogen fluoride (HF). This reaction produces this compound as a byproduct.
科学的研究の応用
1,1-difluoro-2-isocyanatopropane is widely used in scientific research due to its highly reactive nature. It is used in the study of biochemical and physiological processes, as well as in the synthesis of pharmaceuticals and polymers materials. This compound has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the human body. Additionally, this compound has been used to synthesize polymeric materials for use in medical and industrial applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1,1-difluoro-2-isocyanatopropane can be achieved through a two-step process involving the reaction of 1,1-difluoro-2-chloropropane with sodium azide followed by the reaction of the resulting 1,1-difluoro-2-azidopropane with phosgene.", "Starting Materials": [ "1,1-difluoro-2-chloropropane", "sodium azide", "phosgene" ], "Reaction": [ "Step 1: 1,1-difluoro-2-chloropropane is reacted with sodium azide in anhydrous DMF at 80°C for 24 hours to yield 1,1-difluoro-2-azidopropane.", "Step 2: The resulting 1,1-difluoro-2-azidopropane is then reacted with phosgene in anhydrous THF at -10°C for 2 hours to yield 1,1-difluoro-2-isocyanatopropane." ] } | |
CAS番号 |
2649065-00-7 |
分子式 |
C4H5F2NO |
分子量 |
121.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



